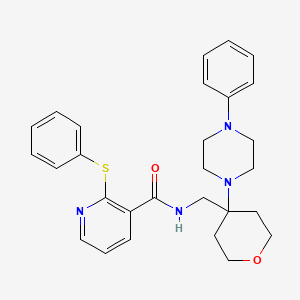

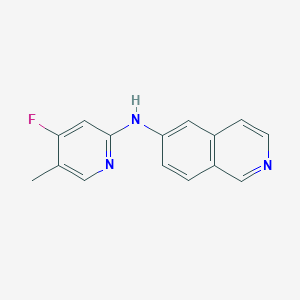

![molecular formula C31H25F3N2O4 B608314 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester CAS No. 913541-47-6](/img/structure/B608314.png)

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an isoquinoline ring, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group, an amine group, and a phenyl ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoquinoline ring might be formed through a condensation reaction or a cyclization reaction. The carboxylic acid group could be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The isoquinoline ring system is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, while the amine group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications

Metabolic Pathway Analysis

HM-30181, a compound related to 2(1H)-Isoquinolinecarboxylic acid, is a new P-glycoprotein inhibitor. A study on rats identified its in vitro and in vivo metabolic pathways, revealing the formation of metabolites through O-demethylation, hydrolysis of the amide group, and hydroxylation (Paek et al., 2006).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of similar compounds, exploring methods like direct condensation with amino acid ester hydrochloride and azide coupling method. These processes have led to the development of different esters and amides with potential applications (Fathala & Pazdera, 2017).

Application in Molecular Docking Studies

Compounds structurally related to 2(1H)-Isoquinolinecarboxylic acid have been synthesized and studied for their inhibitory effects towards various protein receptors. Molecular docking studies indicate potential applications in targeting inflammatory, cancer, retinoic acid, and other proteins, suggesting their relevance in drug discovery (Nair et al., 2014).

Synthesis of Novel Quinolone Derivatives

The synthesis of novel quinolone and quinoline-2-carboxylic acid amides, which are structurally related to the 2(1H)-Isoquinolinecarboxylic acid, shows the potential for creating potent antagonists in pharmaceutical research. This includes the development of compounds with modifications at key positions, which could be significant for the synthesis of novel therapeutic agents (Horchler et al., 2007).

Structural Studies for Drug Development

Structural analysis of similar compounds has been conducted to understand their molecular structures and potential binding positions for pharmacophores. This research is crucial in the design and development of new drugs, particularly in understanding how structural variations affect drug efficacy (Hausin & Codding, 1991).

Mechanism of Action

Target of Action

SLx-4090, also known as KD-026 or F84YQX13FV, primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a protein that plays a crucial role in the production of chylomicrons, which are used to transport triglycerides and cholesterol into the systemic circulation .

Mode of Action

SLx-4090 acts as an inhibitor of MTP . It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons . This inhibition disrupts the transport of triglycerides and cholesterol into the systemic circulation .

Biochemical Pathways

The primary biochemical pathway affected by SLx-4090 is the lipid transport pathway . By inhibiting MTP, SLx-4090 prevents the formation of chylomicrons, thereby disrupting the normal transport of lipids from the gastrointestinal tract into the systemic circulation .

Result of Action

The inhibition of MTP by SLx-4090 results in a reduction of postprandial lipids . Chronic treatment with SLx-4090 in mice maintained on a high-fat diet decreased low-density lipoprotein-cholesterol (LDL-C) and triglycerides (TG) and resulted in weight loss without the elevation of liver enzymes or an increase in hepatic fat .

Action Environment

The action of SLx-4090 is influenced by the environment within the gastrointestinal tract, as it acts selectively in the enterocytes lining this tract . The compound’s efficacy and stability could potentially be influenced by factors such as diet and gut microbiota, although specific studies would be needed to confirm this.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

SLx-4090 acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is highly expressed in the enterocytes lining the gastrointestinal tract . This inhibition prevents the formation of chylomicrons, which are used to transport triglyceride (TG) and cholesterol into the systemic circulation .

Cellular Effects

SLx-4090 has a selective action in the enterocytes lining the gastrointestinal tract . It inhibits the secretion of apolipoprotein B in Caco-2 cells, but not apolipoprotein A1 . This selective inhibition results in a significant reduction in postprandial lipids .

Molecular Mechanism

The molecular mechanism of SLx-4090 involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP) . By preventing the formation of chylomicrons, SLx-4090 reduces the transport of triglycerides and cholesterol into the systemic circulation .

Temporal Effects in Laboratory Settings

In animal studies, SLx-4090 has shown significant reductions in both postprandial and fasting triglyceride levels . Chronic treatment with SLx-4090 in mice maintained on a high-fat diet resulted in decreased LDL-C and TG levels, and weight loss, without the elevation of liver enzymes or an increase in hepatic fat .

Dosage Effects in Animal Models

Administered orally to rats, SLx-4090 reduced postprandial lipids by >50% with an ED(50) value approximately 7 mg/kg . The compound did not result in toxicity when administered to rats for 90 days at a dose of 1000 mg/kg per day .

Metabolic Pathways

Its primary mechanism of action involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP), which plays a crucial role in the metabolism of lipids .

Transport and Distribution

SLx-4090 acts selectively in the enterocytes lining the gastrointestinal tract . It is not detected in the systemic or portal vein serum of animals after single or multiple oral doses , indicating that it does not get absorbed into the systemic circulation .

Subcellular Localization

The subcellular localization of SLx-4090 is primarily within the enterocytes of the gastrointestinal tract

properties

IUPAC Name |

phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUIUVJESCFSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation. | |

| Record name | SLx-4090 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

913541-47-6 | |

| Record name | SLX-4090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SLx-4090 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SLX-4090 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SLx-4090 interact with its target and what are the downstream effects?

A: SLx-4090 is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) localized to enterocytes in the small intestine [, ]. MTP is crucial for the assembly and secretion of chylomicrons, particles responsible for transporting dietary triglycerides and cholesterol into systemic circulation []. By inhibiting enterocytic MTP, SLx-4090 effectively reduces the absorption of dietary fat and cholesterol, leading to a decrease in postprandial lipids and ultimately lowering plasma triglyceride and cholesterol levels [, ].

Q2: What is the structure of SLx-4090 and what is known about its pharmacokinetic properties?

A: SLx-4090, chemically named 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester, was designed to selectively target enterocytic MTP []. Studies in rats have shown that SLx-4090 exhibits low systemic exposure after oral administration, suggesting minimal absorption into the bloodstream []. This intestinal-specific activity is desirable to minimize potential side effects associated with systemic MTP inhibition.

Q3: What is the evidence for SLx-4090's efficacy in preclinical models?

A: In preclinical studies, SLx-4090 has shown promising results. In rats, oral administration of SLx-4090 significantly reduced postprandial lipid levels []. Additionally, chronic treatment with SLx-4090 in mice fed a high-fat diet resulted in decreased LDL-C and triglyceride levels, accompanied by weight loss, without causing liver enzyme elevation or hepatic fat accumulation []. This suggests that SLx-4090 could be a potential therapeutic agent for treating dyslipidemia and related metabolic disorders without the hepatotoxicity concerns associated with first-generation MTP inhibitors [, ].

Q4: What is the current status of SLx-4090's clinical development?

A: While preclinical data for SLx-4090 appears promising, information about its current clinical development stage is limited based on the provided abstracts [, ]. Further research and clinical trials are needed to assess the safety and efficacy of SLx-4090 in humans and to determine its potential as a treatment for dyslipidemia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

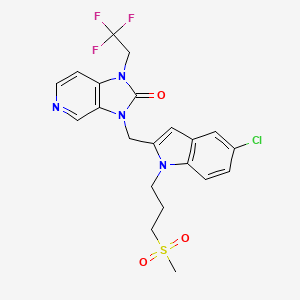

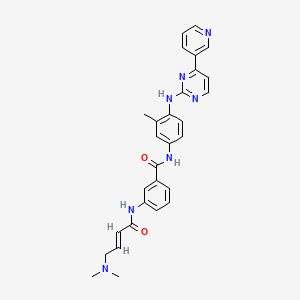

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)

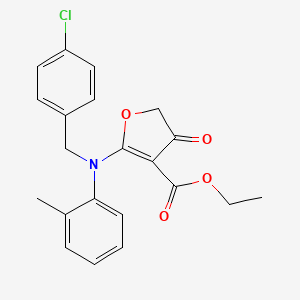

![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)

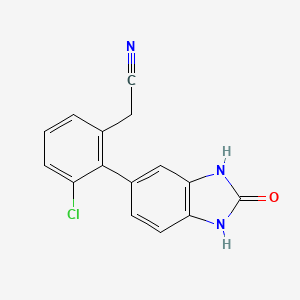

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)

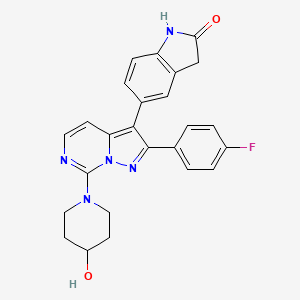

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)